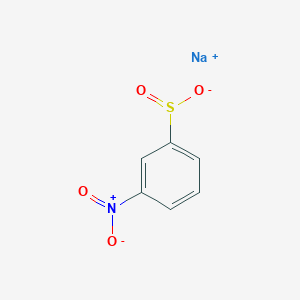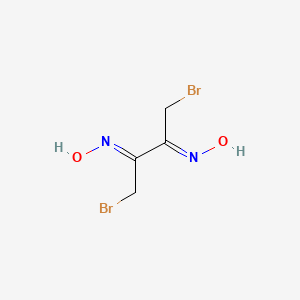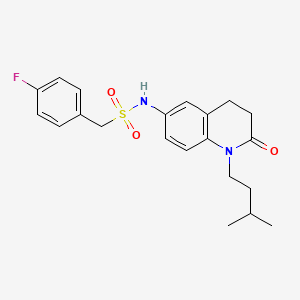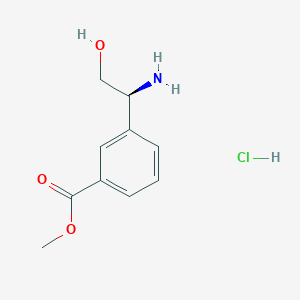![molecular formula C16H14N2OS3 B3007242 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-09-6](/img/structure/B3007242.png)
3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with methylthio groups and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been studied and found to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, compounds with a similar structure have been found to influence the excited-state hydrogen bonds and proton transfers, which are affected by solvent polarity . .
Result of Action
Similar compounds have been found to exhibit photophysical phenomena in different solvents
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solvent effect on the hydrogen bond dynamical process has been observed in compounds with a similar structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring.
Introduction of Methylthio Groups: Methylthio groups are introduced via nucleophilic substitution reactions, where a thiol (e.g., methanethiol) reacts with a halogenated precursor.
Coupling with Benzamide: The final step involves coupling the benzo[d]thiazole derivative with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfur-containing functional groups. It may also serve as a probe for studying cellular processes involving sulfur metabolism.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The benzo[d]thiazole moiety is known for its biological activity, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and sulfur-containing structure.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)benzo[d]thiazole: Lacks the benzamide moiety but shares the benzo[d]thiazole core.
N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzamide: Similar structure but with different substitution patterns.
Benzothiazole derivatives: A broad class of compounds with varying biological activities.
Uniqueness
3-(Methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both methylthio and benzamide groups, which confer distinct chemical and biological properties. Its dual functional groups allow for diverse interactions and applications, making it a versatile compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-methylsulfanyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVHYFUEACCGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B3007159.png)


![2,6-difluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3007165.png)


![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B3007170.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)
![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)


![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)
